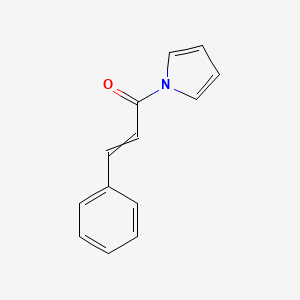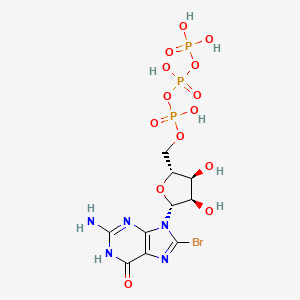
8-Br-GTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoguanosine-5’-triphosphate is an analog of guanosine-5’-triphosphate, where the hydrogen atom at position 8 of the guanine nucleobase is replaced by a bromine atom. This modification alters the compound’s properties, making it useful in various biochemical and molecular biology applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoguanosine-5’-triphosphate typically involves the bromination of guanosine-5’-triphosphate. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position of the guanine base. The process involves the use of bromine or brominating agents in an aqueous or organic solvent system, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of 8-Bromoguanosine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromoguanosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Applications De Recherche Scientifique
8-Bromoguanosine-5’-triphosphate has numerous applications in scientific research:
Chemistry: It is used as a tool for studying nucleotide interactions and enzyme mechanisms.
Biology: The compound is employed in research on nucleic acid modifications and signal transduction pathways.
Medicine: It serves as a probe for investigating the role of guanosine-5’-triphosphate analogs in cellular processes.
Industry: The compound is utilized in the development of diagnostic assays and therapeutic agents .
Mécanisme D'action
8-Bromoguanosine-5’-triphosphate functions as a competitive inhibitor of FtsZ polymerization and GTPase activity. It binds to the active site of the enzyme, preventing the polymerization of FtsZ and inhibiting its GTPase activity. This inhibition disrupts the normal function of the enzyme, affecting cellular processes such as cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Ketoguanosine-5’-triphosphate
- 6-Methylcytidine-5’-triphosphate
- 8-Azaguanosine-5’-triphosphate
Uniqueness
8-Bromoguanosine-5’-triphosphate is unique due to its specific bromine substitution at the 8-position, which significantly alters its chemical and biological properties. This modification enhances its ability to inhibit FtsZ polymerization and GTPase activity, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C10H15BrN5O14P3 |
|---|---|
Poids moléculaire |
602.08 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15BrN5O14P3/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,17-18H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1 |
Clé InChI |
CNYUHYBBHQMZQJ-UMMCILCDSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


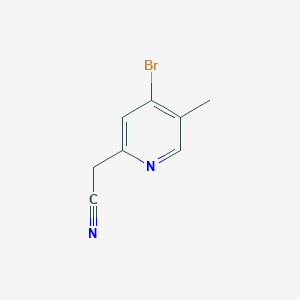

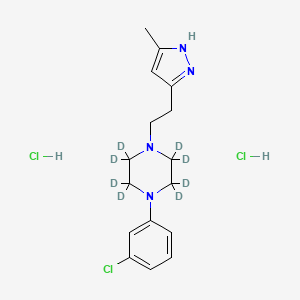
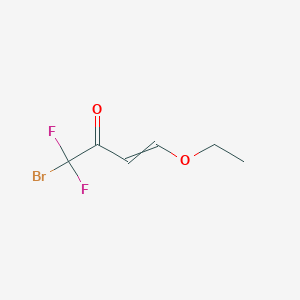

![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
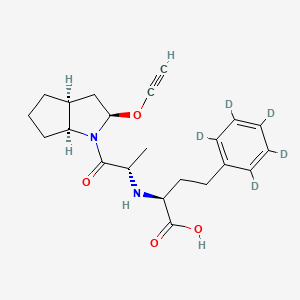

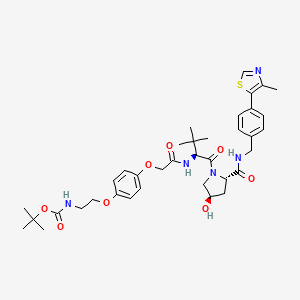
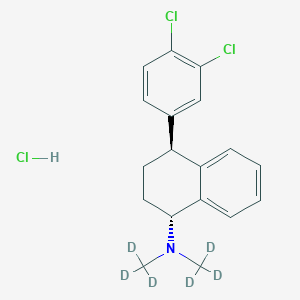
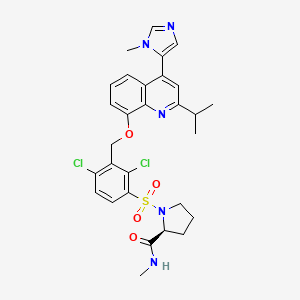
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12430693.png)

